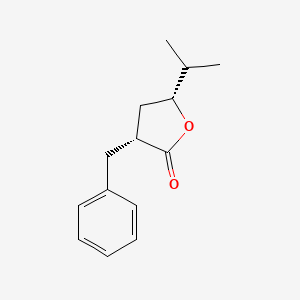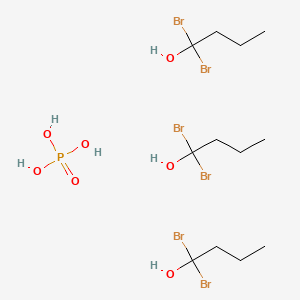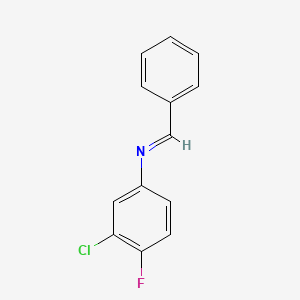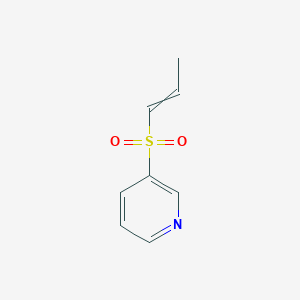
Tetradeca-3,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-3,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two double bonds located at the 3rd and 13th positions of the tetradecanoic acid chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-3,13-dienoic acid typically involves the use of cross-cyclomagnesiation reactions. One common method includes the reaction of 1,2-dienes with ethylmagnesium bromide (EtMgBr) in the presence of a titanium catalyst (Cp2TiCl2). This reaction yields the desired dienoic acid with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process often includes distillation and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetradeca-3,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or peroxides.
Reduction: Hydrogenation of the double bonds can yield saturated tetradecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, peroxides.
Reduction: Saturated tetradecanoic acid.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Tetradeca-3,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty lubricants.
Wirkmechanismus
The mechanism of action of tetradeca-3,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound has been shown to inhibit human topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, it can affect the cell cycle and induce oxidative stress, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Tetradeca-3,13-dienoic acid can be compared with other similar polyunsaturated fatty acids, such as:
Tetradeca-5,8-dienoic acid: Similar structure but with double bonds at the 5th and 8th positions.
Hexadeca-3,6-dienoic acid: A longer chain fatty acid with double bonds at the 3rd and 6th positions.
Octadeca-9,12-dienoic acid (Linoleic acid): A common dietary fatty acid with double bonds at the 9th and 12th positions.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
401812-62-2 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
tetradeca-3,13-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16) |
InChI-Schlüssel |
VVRGJPKOLMOJGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

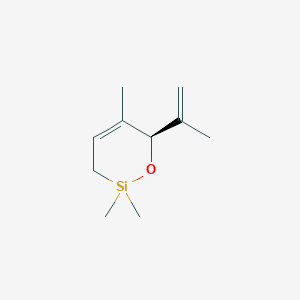

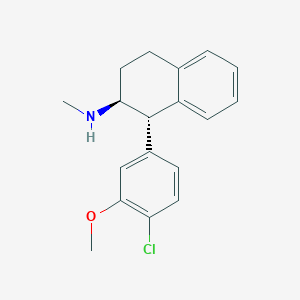


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
